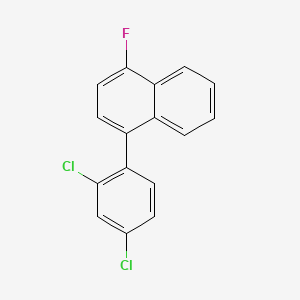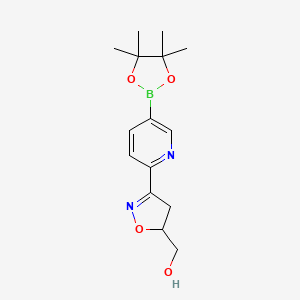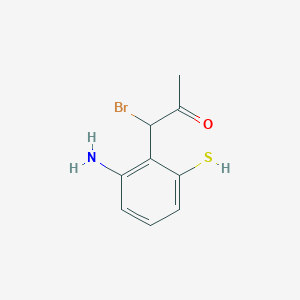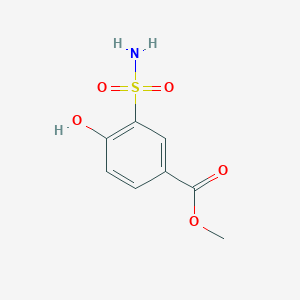
2-((4-Cyanophenyl)amino)thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Cyanophenyl)amino)thiazole-4-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a cyanophenyl group and a carboxylic acid moiety in its structure makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Cyanophenyl)amino)thiazole-4-carboxylic acid typically involves the reaction of 4-cyanophenylamine with thiazole-4-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.
化学反応の分析
Types of Reactions
2-((4-Cyanophenyl)amino)thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the carboxylic acid to an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
2-((4-Cyanophenyl)amino)thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-((4-Cyanophenyl)amino)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to its inhibitory effects.
類似化合物との比較
Similar Compounds
2-Aminothiazole-4-carboxylic acid: Lacks the cyanophenyl group but shares the thiazole and carboxylic acid moieties.
4-(2-Amino-1,3-thiazol-4-yl)benzonitrile: Similar structure but with different substitution patterns.
2-Amino-4-(4-cyanophenyl)thiazole: Similar but lacks the carboxylic acid group.
Uniqueness
2-((4-Cyanophenyl)amino)thiazole-4-carboxylic acid is unique due to the presence of both the cyanophenyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and interactions compared to its analogs.
特性
分子式 |
C11H7N3O2S |
|---|---|
分子量 |
245.26 g/mol |
IUPAC名 |
2-(4-cyanoanilino)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7N3O2S/c12-5-7-1-3-8(4-2-7)13-11-14-9(6-17-11)10(15)16/h1-4,6H,(H,13,14)(H,15,16) |
InChIキー |
IFCJDDZPAUJVBX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)NC2=NC(=CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


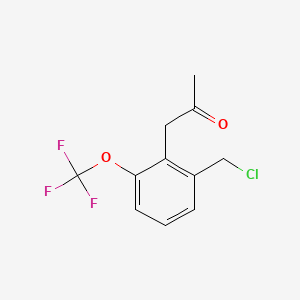
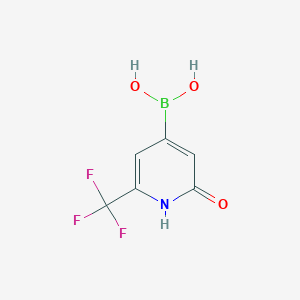
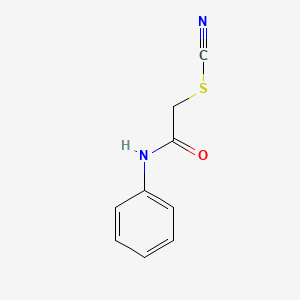
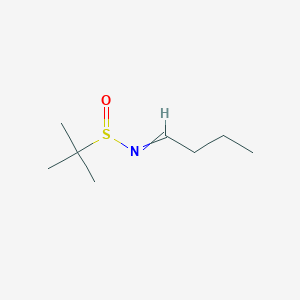
![(1S,3R,4S,5S)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14071382.png)
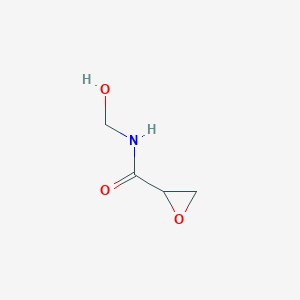
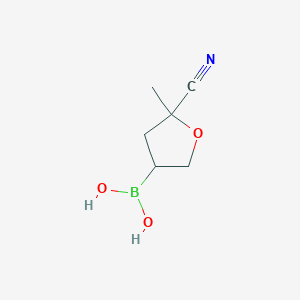
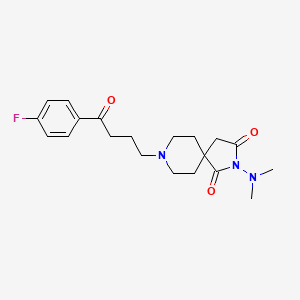
![disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B14071424.png)

